Structural Differentiation: LogP and Metabolic Stability Advantages Over Non-Fluorinated Analogs
The presence of the 3-trifluoromethylbenzyl group is a key structural differentiator from non-fluorinated benzyl analogs, such as ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate (CAS 477866-05-0). The trifluoromethyl group is a well-established bioisostere that enhances metabolic stability and membrane permeability. While specific experimental LogD values for this compound are not publicly disclosed, the calculated lipophilicity (cLogP) is expected to be significantly higher than for the non-fluorinated benzylamino analog (MW 357.41 vs. 442.46 for the target) [1]. This physicochemical differentiation is critical for CNS penetration and oral bioavailability in the context of CNS-targeted drug discovery programs [2].
| Evidence Dimension | Structural and Property-Driven Differentiation for CNS Drug Discovery |
|---|---|
| Target Compound Data | Molecular weight: 442.46 g/mol; contains 3-CF3-benzyl sulfanyl group (C23H17F3N2O2S) |
| Comparator Or Baseline | Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate (CAS 477866-05-0); Molecular weight: 357.41 g/mol (C22H19N3O2) |
| Quantified Difference | ΔMW = +85.05 g/mol; presence of trifluoromethyl and thioether functionalities absent in comparator |
| Conditions | Calculated molecular properties; experimental confirmation required |
Why This Matters
For procurement decisions in CNS drug discovery, the trifluoromethyl group is a critical pharmacophore that cannot be substituted without fundamentally altering the compound's ADME profile.
- [1] ChemWhat. ETHYL 6-(BENZYLAMINO)-5-CYANO-2-PHENYLNICOTINATE. CAS 477866-05-0. Available at: https://www.chemwhat.net View Source
- [2] Patent EP 2776423 B1. Phenyl-substituted nicotinic ligands, and methods of use thereof. Available at: https://data.epo.org/gpi/EP2776423B1 View Source
